2,3-Tpadp

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,3-Tpadp involves several steps. One of the primary methods includes the reaction of cobalt(III)-peroxo complex with hydrogen peroxide in the presence of triethylamine . This reaction forms a mononuclear cobalt(III)-peroxo complex bearing a tetradentate macrocyclic ligand, which is then further reacted to produce this compound. Industrial production methods often involve similar steps but are scaled up to meet the demand for this compound in various applications.

Análisis De Reacciones Químicas

2,3-Tpadp undergoes several types of chemical reactions, including nucleophilic and electrophilic reactions. It is particularly reactive in the presence of nitriles, forming cobalt(III)-peroxyimidato complexes . Common reagents used in these reactions include hydrogen peroxide and triethylamine. The major products formed from these reactions are cobalt(III)-peroxyimidato complexes, which are valuable intermediates in the synthesis of various compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

2,3-Tpadp has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the induction of apoptosis in cancerous cells through the modulation of cellular signaling pathways .

2. Metal Chelation

The chelating properties of this compound have been explored in the context of drug design. It can form stable complexes with various metal ions, which is beneficial for developing treatments for metal overload conditions and certain types of cancers . The ability to bind metals also opens avenues for creating targeted drug delivery systems.

Materials Science Applications

1. Antifouling Coatings

Recent studies have shown that this compound can be incorporated into marine antifouling coatings. The critical micellar concentration (CMC) of this compound was found to be significantly lower than that of other compounds, indicating its effectiveness at lower concentrations . This property makes it a promising candidate for developing environmentally friendly antifouling agents.

2. Polymer Chemistry

In polymer synthesis, this compound serves as a building block for creating novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and resistance to degradation under environmental stressors .

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for specific cancers. The research highlighted the need for further exploration into its mechanisms and potential synergistic effects with existing chemotherapeutics .

Case Study 2: Development of Antifouling Coatings

In another study focused on marine applications, researchers evaluated the performance of antifouling coatings containing this compound. The coatings exhibited significant resistance to biofouling organisms while maintaining structural integrity over extended periods in marine environments. This study supports the viability of using this compound in sustainable marine technology .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Metal chelation | Forms stable complexes with metal ions | |

| Materials Science | Antifouling coatings | Effective at low concentrations |

| Polymer synthesis | Enhances mechanical properties |

Mecanismo De Acción

The mechanism of action of 2,3-Tpadp involves the activation of nitriles through an intramolecular nucleophilic attack of the hydroperoxide ligand to the coordinated nitrile carbon atom . This reaction is facilitated by the strong ligand field strength of this compound, which is due to the replacement of tert-butyl amine donors with methyl groups in its structure . This mechanism is crucial for its effectiveness in various chemical reactions and applications.

Comparación Con Compuestos Similares

2,3-Tpadp is unique in its strong ligand field strength and ability to activate nitriles under mild conditions . Similar compounds include cobalt(III)-hydroperoxo complexes with different ligand frameworks, such as [CoIII(TBDAP)(O2H)(CH3CN)]2+ (2TBDAP) . this compound exhibits a stronger ligand field and higher reactivity towards nitriles compared to these similar compounds . This makes this compound a more effective and versatile compound for various applications.

Actividad Biológica

2,3-Tpadp (2,3,5,6-tetramethyl-1,4-diazabicyclo[2.2.2]octane) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is largely attributed to its role as a ligand in coordination complexes. Research indicates that this compound can form stable complexes with transition metals, which can influence various biochemical pathways. For instance, studies have shown that this compound enhances the reactivity of cobalt(III) complexes towards nitrile activation, suggesting its potential utility in catalysis and synthetic applications .

Key Findings

- Ligand Field Strength : The ligand field strength of this compound is significantly higher than that of related compounds like TBDAP (Tetraaza[2.2.2]bicyclo[2.2.2]octane). This is evidenced by density functional theory (DFT) calculations showing shorter Co–Nax bond distances in complexes involving this compound .

- Reactivity Enhancement : The introduction of this compound in cobalt(III) complexes markedly increases their reactivity towards nitriles compared to other ligands. This suggests a mechanism where the basicity and steric properties of the ligand play crucial roles in determining complex reactivity .

Biological Activity

The biological activity of this compound extends into various domains including antimicrobial effects and immune response modulation.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against strains of Mycobacterium tuberculosis. For example:

- Inhibition Studies : Compounds derived from or related to this compound showed inhibition rates ranging from 80% to 99% against different strains of M. tuberculosis at concentrations as low as 25 µg/mL .

Immune Modulation

Research has also indicated that certain derivatives can elicit an immune response without inducing apoptosis in T cells:

- Cytokine Production : Stimulation with these compounds led to increased production of interferon-gamma (IFN-γ), while interleukin-5 (IL-5) production remained low. This suggests a potential for these compounds to enhance protective immune responses against infections .

Case Studies

Several case studies highlight the practical implications of using this compound in therapeutic settings.

Propiedades

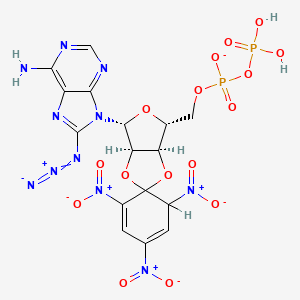

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methyl phosphono phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N11O16P2/c17-12-9-13(20-4-19-12)24(15(21-9)22-23-18)14-11-10(6(40-14)3-39-45(37,38)43-44(34,35)36)41-16(42-11)7(26(30)31)1-5(25(28)29)2-8(16)27(32)33/h1-2,4,6-7,10-11,14H,3H2,(H,37,38)(H2,17,19,20)(H2,34,35,36)/p-1/t6-,7?,10-,11-,14-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPCDKXXIQXEKT-QYOSTPAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N11O16P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-68-0 | |

| Record name | 2',3'-O (2,4,6-Trinitrophenyl)-8-azidoadenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120218680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.